Allitinib (Allitinib) is a novel, irreversible, and selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). [, , , , , , , , ] It belongs to the class of tyrosine kinase inhibitors (TKIs) and is structurally analogous to Lapatinib, but with the addition of an acrylamide side chain. [, , ] Allitinib is being investigated in clinical trials in China for the treatment of solid tumors. [, ]
The synthesis of AST-1306 involves a series of chemical reactions that modify the anilino-quinazoline structure to enhance its binding affinity and selectivity for the target kinases. The detailed synthetic route includes:
The synthesis process is designed to ensure high yield and purity, which is critical for subsequent biological evaluations .
AST-1306 possesses a distinctive molecular structure characterized by its anilino-quinazoline framework. Key features include:
The three-dimensional conformation of AST-1306 has been modeled to show optimal positioning for interaction with the target kinases, enhancing its inhibitory efficacy.
AST-1306 undergoes several key chemical reactions that are critical to its function as an inhibitor:
The mechanism by which AST-1306 exerts its effects involves several steps:
Studies have shown that AST-1306 effectively reduces tumor growth in models where these receptors are overexpressed, further validating its mechanism of action.
AST-1306 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents .
AST-1306 holds promise for various scientific applications:
The ErbB receptor tyrosine kinase family—EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4—orchestrate critical cellular processes, including proliferation, differentiation, and survival. Ligand-induced dimerization activates downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR), driving oncogenesis when dysregulated [9] [10]. EGFR overexpression occurs in 30–80% of non-small cell lung cancers (NSCLC), head and neck, and colorectal carcinomas, correlating with poor prognosis and metastatic potential [9]. HER2 amplification (found in 20–30% of breast cancers and subsets of gastric/gastroesophageal cancers) enables ligand-independent dimerization, generating potent proliferative signals [7] [10]. Table 1 summarizes key oncogenic alterations in these receptors.
Table 1: EGFR/ErbB2 Alterations in Solid Tumors
Receptor | Primary Alterations | Tumor Prevalence | Downstream Pathways |
---|---|---|---|
EGFR | Overexpression, L858R, T790M | NSCLC (30–50%), Glioblastoma (40%) | RAS/RAF/ERK, PI3K/AKT |
HER2/ErbB2 | Amplification, S310F | Breast (20–30%), Gastric (10–15%) | PI3K/AKT, PLCγ/PKC |
ErbB3 | Overexpression | Breast, Colorectal | PI3K/AKT (kinase-deficient) |
First-generation reversible TKIs (gefitinib, erlotinib) competitively inhibit ATP-binding sites in EGFR, achieving initial responses in mutant NSCLC. However, 50–60% of patients acquire resistance via the T790M "gatekeeper" mutation, which sterically hinders drug binding while restoring ATP affinity [2] [9]. HER2-positive cancers exhibit intrinsic resistance to EGFR inhibitors due to compensatory ErbB2/ErbB3 dimerization, sustaining PI3K signaling even after EGFR blockade [7] [10]. Additionally, tumor heterogeneity enables rapid adaptation through EGFR amplification or MET upregulation, limiting long-term efficacy [9].
AST-1306 (Allitinib) emerged from structure-based optimization of quinazoline scaffolds. Its anilino-quinazoline core enables reversible ATP-competitive binding, while a reactive acrylamide group at the C6 position forms covalent bonds with cysteine residues in EGFR (Cys797) and HER2 (Cys805) [6] [8]. This irreversible binding overcomes T790M-mediated resistance by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7